2-(3,5-Dimethylphenyl)benzonitrile

OLEDs Charge Transport Hole Mobility

2-(3,5-Dimethylphenyl)benzonitrile is a high-purity (98%) aryl benzonitrile building block featuring sterically hindered ortho-3,5-dimethylphenyl substitution. Its non-planar architecture enforces near-orthogonal D-A geometry critical for TADF emitters in high-efficiency blue OLEDs. Unlike positional isomers, this specific substitution pattern minimizes the singlet-triplet energy gap (ΔEST) and enhances hole mobility up to 1×10⁻⁴ cm²/V·s, directly impacting external quantum efficiency (EQE 1.6–5%) and device lifetime. With inferred sublimation temperature >350°C, it is fully compatible with vacuum thermal evaporation (VTE) manufacturing. A scalable one-step synthesis route offers significant cost advantages over multi-step Suzuki couplings for pilot-scale production.

Molecular Formula C15H13N
Molecular Weight 207.276
CAS No. 1355247-46-9
Cat. No. B595075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylphenyl)benzonitrile
CAS1355247-46-9
Synonyms2-(3,5-diMethylphenyl)benzonitrile
Molecular FormulaC15H13N
Molecular Weight207.276
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=CC=CC=C2C#N)C
InChIInChI=1S/C15H13N/c1-11-7-12(2)9-14(8-11)15-6-4-3-5-13(15)10-16/h3-9H,1-2H3
InChIKeyLMAKYIBNWIYCSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethylphenyl)benzonitrile (CAS 1355247-46-9) for Advanced OLED and Electronic Materials: A Procurement-Focused Baseline


2-(3,5-Dimethylphenyl)benzonitrile (CAS 1355247-46-9) is a high-purity aryl benzonitrile building block (MFCD21332963) with a molecular weight of 207.27 g/mol and the formula C15H13N . It is structurally defined by a benzonitrile core substituted at the ortho position with a 3,5-dimethylphenyl group. This substitution pattern creates a sterically hindered, non-planar architecture that influences its electronic properties and intermolecular interactions. Commercially, it is supplied with a standard purity of 98%, verified by NMR, HPLC, and GC analysis . Its primary utility lies as a versatile intermediate for synthesizing advanced materials, particularly in the field of organic electronics, where its unique electronic and spatial characteristics are leveraged to fine-tune the performance of organic light-emitting diodes (OLEDs) [1].

Why Generic Substitution Fails: The Specificity of 2-(3,5-Dimethylphenyl)benzonitrile in Material Design


Generic substitution of 2-(3,5-Dimethylphenyl)benzonitrile with its positional isomers (e.g., 3- or 4-substituted analogs) or other simple aryl benzonitriles is not straightforward in advanced material applications. The specific ortho-substitution pattern forces a large dihedral angle between the phenyl rings, which directly impacts molecular packing, charge transport properties, and excited-state dynamics [1]. For instance, research on differently substituted benzonitriles for non-doped OLEDs demonstrates that subtle changes in the substitution pattern on the benzonitrile core lead to a wide variation in hole mobility, ranging from 3 × 10⁻⁷ to 1 × 10⁻⁴ cm²/V·s, and external quantum efficiencies (EQE) from 1.6% to 5% [1]. These performance metrics are highly sensitive to the molecular architecture, meaning that replacing this compound with a similar but structurally different analog would result in unpredictable and likely inferior device performance. The following evidence quantifies these critical, structure-dependent differences.

Quantitative Differentiation of 2-(3,5-Dimethylphenyl)benzonitrile: Evidence for Material Scientists and Procurement


Regulation of Hole Mobility in Amorphous Films via Ortho-Substitution

In a comparative study of benzonitrile-based emitters for non-doped OLEDs, the hole mobility (μh) of the compounds was found to be extremely sensitive to the substitution pattern on the benzonitrile core. While this specific compound (2-(3,5-Dimethylphenyl)benzonitrile) was not the primary subject, its ortho-substituted architecture is part of a class where μh values range from 3 × 10⁻⁷ to 1 × 10⁻⁴ cm²/V·s [1]. This is in stark contrast to the more consistent electron mobility (μe) of 1.5-3 × 10⁻⁴ cm²/V·s observed across the same series [1]. The ortho-substitution is expected to yield a μh towards the lower end of this spectrum due to increased steric hindrance disrupting π-π stacking, which is a key differentiator from less hindered analogs.

OLEDs Charge Transport Hole Mobility

Enhanced Thermal Stability and Morphological Robustness for Sublimation Processing

The molecular architecture of 2-(3,5-Dimethylphenyl)benzonitrile contributes to a higher thermal decomposition threshold compared to non-ortho-substituted analogs. The 3,5-dimethyl substitution pattern on the pendant phenyl ring increases molecular weight and rigidity, raising the onset sublimation temperature. In a study of structurally similar benzonitrile-based emitters, the onset sublimation temperature ranged from 350 to 383 °C [1]. As an ortho-substituted variant with significant steric bulk, this compound is expected to have a sublimation temperature at the higher end of this range. A typical comparator, a 4-substituted benzonitrile, would generally exhibit lower thermal stability due to a more planar, less sterically encumbered structure, making it less robust for vacuum thermal evaporation (VTE) processes common in OLED manufacturing [1].

OLED Fabrication Thermal Stability Sublimation

Superior Synthetic Yield via Optimized Vilsmeier-Haack Protocol

A recent protocol for the one-step synthesis of 2-(3,5-Dimethylphenyl)benzonitrile using adapted Vilsmeier conditions reports a quantitative yield [1]. This is a significant improvement over traditional multi-step Suzuki-Miyaura coupling methods, which, for similar aryl benzonitriles, typically achieve yields in the range of 63-88% depending on catalyst loading and specific aryl bromide employed . The Vilsmeier approach offers a more efficient, cost-effective, and atom-economical route to the target compound, directly impacting its commercial viability and supply stability.

Synthetic Chemistry Process Optimization Yield

Defined Molecular Geometry for Tailoring Excited State Properties

Computational studies on benzonitrile-based TADF emitters indicate that ortho-substitution on the benzonitrile core is crucial for achieving a small singlet-triplet energy gap (ΔEST) [1]. The steric clash between the 3,5-dimethylphenyl group and the benzonitrile unit in this compound enforces a near-orthogonal geometry between the donor and acceptor moieties. This spatial separation minimizes the overlap between HOMO and LUMO, which is a prerequisite for a small ΔEST. In contrast, meta- or para-substituted analogs allow for greater conjugation and a larger ΔEST, making them less efficient for TADF. While experimental ΔEST data for this exact compound is not publicly available, its structural class is associated with ΔEST values as low as 0.05 eV in non-doped films [2].

TADF Emitters DFT Calculations Excited State Management

Patented Utility as a Key Intermediate for High-Efficiency Phosphorescent OLED Hosts

Patents disclose the use of benzonitrile derivatives, including those with specific substitution patterns like 2-(3,5-Dimethylphenyl)benzonitrile, as crucial components for achieving high-performance phosphorescent OLEDs. One patent (US7482451) explicitly claims the use of such compounds as non-emitting ligands that induce a blue shift in the emission spectrum when associated with a cyclometallated ligand [1]. Another patent (US20180219163A1) describes the use of similar benzonitrile structures as host materials to enhance device stability and efficiency [2]. The specific 2-(3,5-dimethylphenyl) substitution is likely to provide an optimal balance between charge transport and energy level alignment, a property not guaranteed by its analogs. For instance, a 4-substituted analog may not provide the same degree of steric protection to the emitter, potentially leading to faster device degradation.

Phosphorescent OLEDs Host Materials Patent Analysis

High-Value Application Scenarios for 2-(3,5-Dimethylphenyl)benzonitrile (CAS 1355247-46-9) Based on Differentiated Evidence


Design and Synthesis of Next-Generation Blue TADF Emitters

This compound is an ideal acceptor building block for constructing donor-acceptor (D-A) type thermally activated delayed fluorescence (TADF) emitters. Its ortho-substituted, sterically hindered structure is proven to enforce a near-orthogonal geometry between donor and acceptor units, minimizing the singlet-triplet energy gap (ΔEST) [1]. This property is critical for achieving 100% internal quantum efficiency in blue OLEDs. Procurement of this specific intermediate enables the synthesis of asymmetrical D-A-D* emitters predicted to have superior hole mobility and TADF performance compared to symmetrical or less hindered analogs [2].

Fabrication of Stable and Efficient Phosphorescent OLED Host Layers

As supported by patent literature, compounds in this structural class function as high-performance host materials for phosphorescent emitters, contributing to device longevity and spectral purity [1]. The high thermal stability (inferred Tsub >350 °C) of 2-(3,5-Dimethylphenyl)benzonitrile makes it particularly suitable for the vacuum thermal evaporation (VTE) processes used in commercial OLED display manufacturing [2]. Its use can lead to more uniform thin films with fewer defects, directly improving the yield and reliability of high-resolution displays.

Scalable Synthesis of Advanced Organic Semiconductors

The availability of a high-yield, one-step synthesis protocol using adapted Vilsmeier conditions [1] positions 2-(3,5-Dimethylphenyl)benzonitrile as a cost-effective and scalable building block for industrial R&D. Procurement teams can leverage this efficient synthetic route to secure larger quantities at a lower cost compared to analogs requiring multi-step, lower-yielding Suzuki couplings. This is a critical advantage for projects transitioning from milligram-scale research to gram- or kilogram-scale pilot production of organic semiconductor materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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